8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Overview
Description
8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid: is an organic compound with the molecular formula C16H12N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is of interest due to its unique structural features, which include a quinoline core substituted with a pyridine ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Substitution with Pyridine Ring:
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a Friedel-Crafts acylation reaction, followed by oxidation of the resulting intermediate to form the carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The methyl group at the 8-position can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the quinoline and pyridine rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 8-carboxy-2-pyridin-2-ylquinoline-4-carboxylic acid.
Reduction: Formation of 8-methyl-2-pyridin-2-ylquinoline-4-methanol or 8-methyl-2-pyridin-2-ylquinoline-4-aldehyde.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a ligand, it can bind to metal ions and form coordination complexes, which can then participate in catalytic reactions or biological processes. The carboxylic acid group allows for hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Pyridin-2-ylquinoline-4-carboxylic acid: Lacks the methyl group at the 8-position.
8-Methylquinoline-4-carboxylic acid: Lacks the pyridine ring at the 2-position.
2-Pyridin-2-ylquinoline: Lacks the carboxylic acid group at the 4-position.
Uniqueness
8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid is unique due to the presence of all three functional groups: the methyl group at the 8-position, the pyridine ring at the 2-position, and the carboxylic acid group at the 4-position
Properties
IUPAC Name |
8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-10-5-4-6-11-12(16(19)20)9-14(18-15(10)11)13-7-2-3-8-17-13/h2-9H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXAIJJVNVWYHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396677 | |
Record name | 8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107027-35-0 | |
Record name | 8-Methyl-2-(2-pyridinyl)-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107027-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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